

AZD-8835 Application Notes: Solubility and Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-8835 is a potent and selective dual inhibitor of the p110 α and p110 δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various human cancers, making it a key target for therapeutic intervention.[4][5] **AZD-8835** has demonstrated significant anti-proliferative activity in cancer cell lines with activating mutations in the PIK3CA gene, which encodes the p110 α catalytic subunit of PI3K.[6] These application notes provide detailed protocols for the solubilization of **AZD-8835** and its preparation for use in cell culture experiments.

Physicochemical Properties and Solubility

Proper solubilization is critical for accurate and reproducible experimental results. **AZD-8835** is a solid, light yellow to yellow powder with a molecular weight of 469.54 g/mol .[2] Its solubility in common laboratory solvents is summarized in the table below. It is important to note that **AZD-8835** is insoluble in aqueous solutions like water and ethanol.[3]



Property	Value	Source
Molecular Formula	C22H31N9O3	[2]
Molecular Weight	469.54 g/mol	[2]
Appearance	Light yellow to yellow solid	[2]
Solubility		
- DMSO	Up to 93 mg/mL (198.06 mM)	[3]
12.5 mg/mL (26.62 mM) - requires ultrasound	[2]	
- Water	Insoluble	[3]
- Ethanol	Insoluble	[3]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years [2]	
Storage (Solvent)	-80°C for 2 years, -20°C for 1 year	[2]

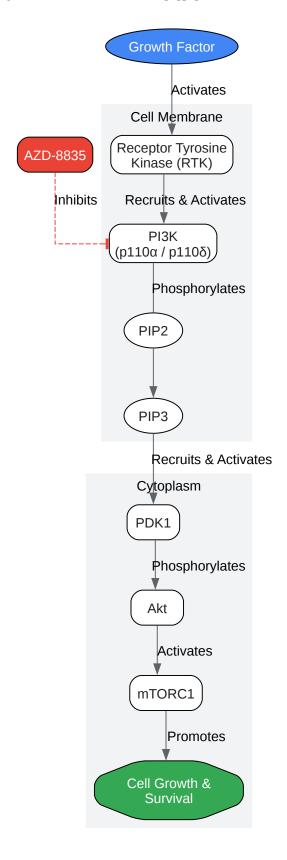
Note on DMSO: Dimethyl sulfoxide (DMSO) is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds. It is crucial to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

AZD-8835 selectively inhibits the p110α and p110δ isoforms of PI3K, which are key components of the PI3K/Akt/mTOR signaling cascade.[1][3] Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival. By inhibiting PI3Kα and PI3Kδ, **AZD-8835** blocks the production of



PIP3, leading to the downregulation of Akt and mTOR signaling, and ultimately inducing apoptosis and inhibiting the growth of cancer cells.[4][5]





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Caption: The inhibitory action of AZD-8835 on the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols Preparation of AZD-8835 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of AZD-8835 in DMSO.

Materials:

- AZD-8835 powder (MW: 469.54 g/mol)
- Anhydrous, sterile dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional, but recommended)[2]
- Calibrated pipettes and sterile tips

Procedure:

- Calculate the required mass of AZD-8835:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 469.54 g/mol = 0.46954 mg
 - Therefore, weigh out approximately 4.7 mg of AZD-8835 for 1 mL of 10 mM stock solution. Adjust the mass and volume as needed.
- Dissolution:

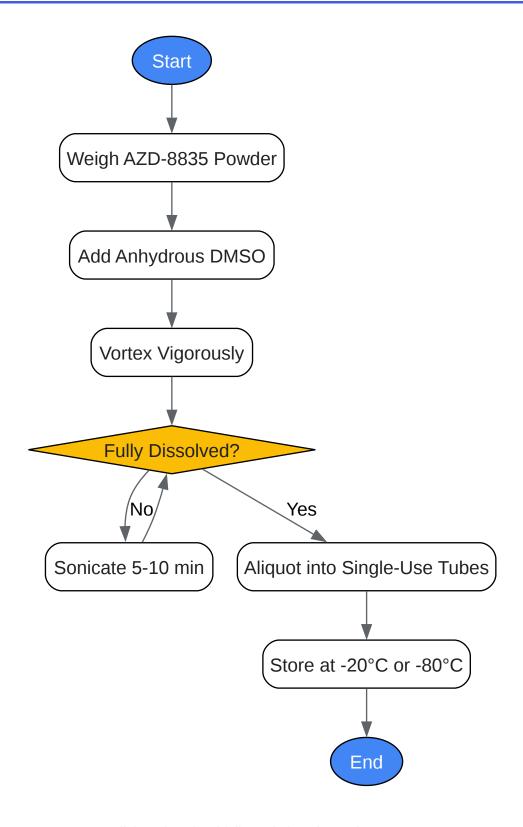
Methodological & Application





- Aseptically add the weighed AZD-8835 powder to a sterile microcentrifuge tube or vial.
- Add the calculated volume of anhydrous, sterile DMSO.
- Vortex the solution vigorously for 1-2 minutes to aid dissolution.
- If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
 [2] Visually inspect the solution to ensure there are no visible particles.
- · Aliquoting and Storage:
 - Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
 - Store the aliquots at -20°C or -80°C for long-term storage.





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Caption: Workflow for preparing **AZD-8835** stock solution.



General Protocol for Cell Culture Treatment

This protocol provides a general guideline for treating adherent cells with **AZD-8835**. The optimal concentration and treatment duration should be determined empirically for each cell line and experimental setup.

Materials:

- · Cultured cells in multi-well plates
- · Complete cell culture medium
- AZD-8835 stock solution (e.g., 10 mM in DMSO)
- Sterile, pyrogen-free serological pipettes and pipette tips

Procedure:

- Cell Seeding:
 - Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
- Preparation of Working Solutions:
 - Thaw an aliquot of the AZD-8835 stock solution at room temperature.
 - Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
 - Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced toxicity.
- Cell Treatment:
 - Carefully remove the existing medium from the cell culture wells.



- Add the medium containing the desired concentration of AZD-8835 or the vehicle control (medium with the same percentage of DMSO) to the respective wells.
- Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
- Downstream Analysis:
 - Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTS, CellTiter-Glo), western blotting to assess pathway inhibition (e.g., p-Akt levels), or cell cycle analysis.[6]

In Vitro Activity of AZD-8835

AZD-8835 is a potent inhibitor of PI3K α and PI3K δ , with selectivity over other PI3K isoforms. Its inhibitory activity has been characterized in both enzymatic and cell-based assays.

Target	IC₅₀ (nM) - Enzymatic Assay	Cell Line	IC₅₀ (nM) - Cell-Based p- Akt Inhibition	Source
ΡΙ3Κα	6.2	BT474 (PIK3CA mutant)	57	[2]
ΡΙ3Κδ	5.7	Jeko-1 (B-cell line)	49	[2]
РІЗКβ	431	MDA-MB-468 (PTEN null)	3500	[2]
РІЗКу	90	RAW264.7 (monocytic)	530	[2]
PI3Kα-E545K mutant	6.0	-	-	[2]
PI3Kα-H1047R mutant	5.8	-	-	[2]

These data highlight the potent and selective inhibitory profile of **AZD-8835**, making it a valuable tool for investigating the role of PI3K α and PI3K δ in various cellular processes and



disease models.

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- To cite this document: BenchChem. [AZD-8835 Application Notes: Solubility and Preparation for Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605784#azd-8835-solubility-and-preparation-for-cell-culture]

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